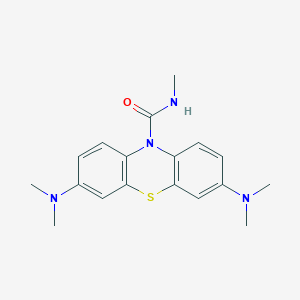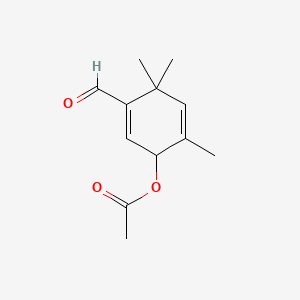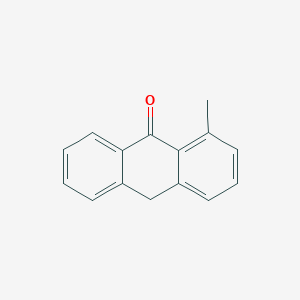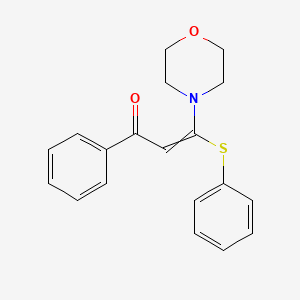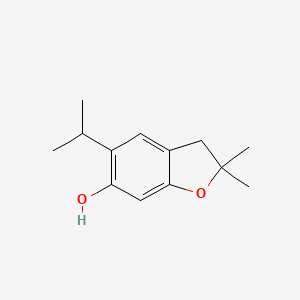
2,2-Dimethyl-5-(propan-2-yl)-2,3-dihydro-1-benzofuran-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-5-(propan-2-yl)-2,3-dihydro-1-benzofuran-6-ol is an organic compound belonging to the class of benzofurans Benzofurans are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals
Preparation Methods
The synthesis of 2,2-Dimethyl-5-(propan-2-yl)-2,3-dihydro-1-benzofuran-6-ol can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction typically requires a catalyst to facilitate the formation of the benzofuran ring. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Chemical Reactions Analysis
2,2-Dimethyl-5-(propan-2-yl)-2,3-dihydro-1-benzofuran-6-ol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Addition: Electrophilic addition reactions can occur at the double bonds present in the benzofuran ring, leading to the formation of various addition products.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents on the benzofuran ring.
Scientific Research Applications
2,2-Dimethyl-5-(propan-2-yl)-2,3-dihydro-1-benzofuran-6-ol has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly in designing compounds with anti-inflammatory, antimicrobial, or anticancer properties.
Industry: It can be used in the production of specialty chemicals, fragrances, and other industrial products.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-5-(propan-2-yl)-2,3-dihydro-1-benzofuran-6-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
When compared to other benzofuran derivatives, 2,2-Dimethyl-5-(propan-2-yl)-2,3-dihydro-1-benzofuran-6-ol stands out due to its unique substituents, which confer distinct chemical and biological properties. Similar compounds include:
2,3-Dihydro-1-benzofuran: Lacks the specific substituents present in the target compound, resulting in different reactivity and applications.
5-Isopropyl-2,3-dihydro-1-benzofuran:
Properties
CAS No. |
110107-50-1 |
|---|---|
Molecular Formula |
C13H18O2 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
2,2-dimethyl-5-propan-2-yl-3H-1-benzofuran-6-ol |
InChI |
InChI=1S/C13H18O2/c1-8(2)10-5-9-7-13(3,4)15-12(9)6-11(10)14/h5-6,8,14H,7H2,1-4H3 |
InChI Key |
XDRDBXTUFKORCE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=C2C(=C1)CC(O2)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


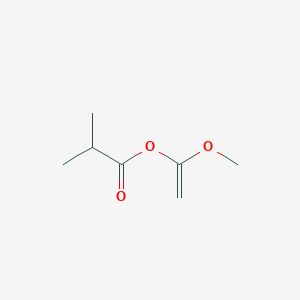
![5-Methyl-1,3-bis[(piperidin-1-yl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14322715.png)

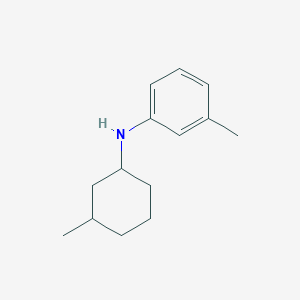


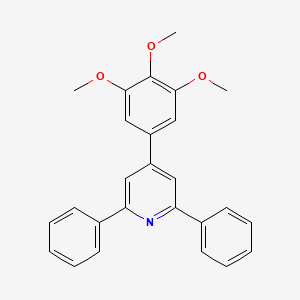
![({5-[4-(Heptyloxy)benzamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid](/img/structure/B14322749.png)
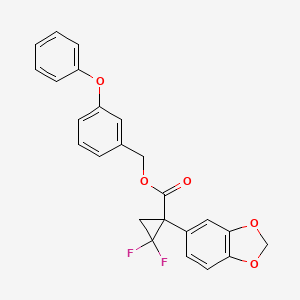
![4-(2-{3-[Bis(4-methoxyphenyl)(phenyl)methoxy]propyl}-4-nitrophenoxy)-4-oxobutanoate](/img/structure/B14322765.png)
